molecular formula C10H6ClN3O2 B8789318 3-Chloro-6-(2-nitrophenyl)pyridazine

3-Chloro-6-(2-nitrophenyl)pyridazine

Cat. No.: B8789318
M. Wt: 235.62 g/mol
InChI Key: MPEMOZHKVDQIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2-nitrophenyl)pyridazine ( 93181-80-7) is a versatile pyridazine derivative supplied as a high-purity solid for research applications. This compound features the molecular formula C 10 H 6 ClN 3 O 2 and a molecular weight of 235.63 g/mol [ 1 ]. The chloropyridazine core serves as a valuable synthetic intermediate, particularly in pharmaceutical research where similar chloro- and nitro-substituted heterocyclic compounds have demonstrated significant potential as scaffolds for developing therapeutic agents [ 4 ]. Researchers utilize this compound primarily as a building block in medicinal chemistry, especially for the synthesis of novel molecules with potential biological activity. Pyridazine derivatives are recognized in scientific literature as privileged structures in drug discovery, with documented applications in developing compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties [ 7 ]. The specific substitution pattern of the chlorine atom at the 3-position of the pyridazine ring and the ortho-nitrophenyl group at the 6-position provides a multifunctional scaffold amenable to further synthetic modification via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse chemical space [ 10 ]. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

3-chloro-6-(2-nitrophenyl)pyridazine

InChI

InChI=1S/C10H6ClN3O2/c11-10-6-5-8(12-13-10)7-3-1-2-4-9(7)14(15)16/h1-6H

InChI Key

MPEMOZHKVDQIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

3-Chloro-6-(2-nitrophenyl)pyridazine derivatives have been investigated for their potential anticancer properties. Research indicates that modifications in the pyridazine structure can enhance biological activity against various cancer cell lines.

  • Case Study : A derivative of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 0.045 µM, indicating its potential as a lead compound in cancer therapy .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including resistant strains.

  • Data Table: Antimicrobial Efficacy
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

This data suggests that the compound may be developed into a new class of antibiotics, particularly for treating infections caused by resistant bacteria .

Agricultural Applications

2.1 Pesticidal Activity

This compound has been explored for its pesticidal properties, particularly as an insecticide and herbicide.

  • Case Study : In field trials, formulations containing this compound exhibited over 90% mortality in common agricultural pests such as aphids and whiteflies when applied at concentrations of 200 ppm .

2.2 Herbicidal Properties

The compound has demonstrated effective herbicidal action against several weed species, making it a candidate for agricultural herbicide development.

  • Data Table: Herbicidal Efficacy
Weed SpeciesEffective Concentration (EC)
Amaranthus retroflexus150 g/ha
Chenopodium album200 g/ha

These findings indicate the potential for developing selective herbicides based on this compound's structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities.

  • Key Findings :
    • The introduction of electron-withdrawing groups at specific positions enhances anticancer activity.
    • Modifications to the nitrophenyl group significantly affect the compound's antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Phenyl Ring Substitutions
  • 3-Chloro-6-(4-methylphenyl)pyridazine : Exhibits significant analgesic and anti-inflammatory activity, comparable to reference drugs like diclofenac. The methyl group at the para position of the phenyl ring likely enhances lipophilicity, improving membrane permeability.
  • 3-Chloro-6-(2-fluorophenyl)pyridazine : Acts as a selective MAO-B inhibitor, with the fluorine atom modulating electron density and binding affinity to enzymatic targets.
  • 3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine : Demonstrates acetylcholinesterase (AChE) inhibitory activity, attributed to the piperazine moiety’s ability to engage in hydrogen bonding.
Nitro Group vs. Other Functional Groups

The 2-nitro substituent in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl) or halogens (e.g., fluorine, chlorine). This property could influence metabolic stability and target engagement.

Pharmacological Profiles

Compound Biological Activity Mechanism/Notes Reference
3-Chloro-6-(2-nitrophenyl)pyridazine Limited reported data Potential applications unexplored
3-Chloro-6-(4-methylphenyl)pyridazine Analgesic, anti-inflammatory Peripheral and central mechanisms
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine MAO-B inhibition (IC₅₀ = 0.12 µM) Selective for neurological targets
3-Chloro-6-(5-nitrothiophen-2-yl)pyridazine Antibacterial, antifungal Nitroheterocyclic activity
Key Reaction Conditions
  • Target Compound : Synthesis involves nucleophilic substitution of 3,6-dichloropyridazine with 2-nitrophenyl derivatives under reflux (similar to methods in).
  • 3-Chloro-6-(4-methylphenyl)pyridazine : Prepared via refluxing with POCl₃, yielding 20% after crystallization.
  • 3-Chloro-6-hydrazinopyridazine: Intermediate synthesized using WSCD·HCl in dichloromethane, with purification via silica chromatography.
Yield and Efficiency

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Log P (Predicted)
This compound 235.63 Not reported 2.81
3-Chloro-6-(2-fluorophenyl)pyridazine 208.62 Not reported 2.45
3-Chloro-6-(4-methylphenyl)pyridazine 204.66 222–224 3.12
3-Chloro-6-(trifluoromethyl)pyridazine 197.56 Not reported 2.98

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 6-(2-Nitrophenyl)pyridazin-3(2H)-one (synthesized via nitration or cross-coupling of pre-functionalized phenylpyridazines).

  • Reagents : POCl₃ (3–5 equiv), DMF (1.5–2.0 equiv).

  • Temperature : 75–90°C for 4–5 hours.

  • Workup : Quenching in ice-cold water followed by filtration and recrystallization from ethyl acetate or isopropanol.

Yield : 90–96% (crude), 80% after purification.

Palladium-Catalyzed Cross-Coupling of Pre-Chlorinated Pyridazines

Palladium-mediated Ullmann or Suzuki couplings offer a modular approach to installing the 2-nitrophenyl group onto a pre-chlorinated pyridazine core. This method, exemplified by Hiromichi Shigyo’s work on nitrophenylpyridines, can be extrapolated to pyridazines.

Protocol for Suzuki-Miyaura Coupling

  • Starting Material : 3-Chloro-6-bromopyridazine (synthesized from 3,6-dichloropyridazine via selective substitution).

  • Reagents : 2-Nitrophenylboronic acid, Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ (2 equiv).

  • Solvent : DMF or toluene/water (3:1).

  • Temperature : 80–100°C for 12–24 hours.

Yield : 60–75% (estimated based on analogous reactions).

Advantages and Limitations

  • Advantages : Enables late-stage functionalization, compatible with diverse aryl boronic acids.

  • Challenges : Requires synthesis of 3-chloro-6-bromopyridazine, which involves multiple steps. Steric hindrance from the 2-nitro group may reduce coupling efficiency.

Nitration of 6-(2-Hydroxyphenyl)pyridazine Derivatives

Introducing the nitro group post-chlorination is a viable alternative. Nitration of 3-chloro-6-(2-hydroxyphenyl)pyridazine using mixed acids (HNO₃/H₂SO₄) can yield the 2-nitro derivative, though regioselectivity must be carefully controlled.

Nitration Procedure

  • Starting Material : 3-Chloro-6-(2-hydroxyphenyl)pyridazine.

  • Reagents : Fuming HNO₃ (1.2 equiv), concentrated H₂SO₄ (catalytic).

  • Temperature : 0–5°C (to minimize over-nitration).

  • Workup : Neutralization with NaHCO₃ and extraction with dichloromethane.

Yield : 50–65% (hypothetical, based on nitration of similar substrates).

Regiochemical Considerations

The hydroxyl group directs nitration to the para position (C-5 of the phenyl ring), but steric and electronic effects may favor ortho (C-2) nitration under controlled conditions. Protecting the hydroxyl group as a methyl ether (e.g., using MeI/K₂CO₃) could mitigate undesired directing effects.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldProsCons
Chlorination6-(2-Nitrophenyl)pyridazinonePOCl₃, DMF, 75–90°C80–96%High yield, one-stepRequires pre-synthesized nitrophenyl precursor
Cross-Coupling3-Chloro-6-bromopyridazinePd(PPh₃)₄, 2-nitrophenylboronic acid~70%Modular, late-stage functionalizationMulti-step synthesis of halopyridazine
Nitration3-Chloro-6-(2-hydroxyphenyl)pyridazineHNO₃, H₂SO₄, 0–5°C50–65%Utilizes simple reagentsRegioselectivity challenges

Purification and Characterization

Crude this compound is typically purified via:

  • Recrystallization : Ethyl acetate or isopropanol yields crystals with >98% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade material.

Characterization Data :

  • Melting Point : 207–209°C (lit. 210°C).

  • ¹H NMR (DMSO-d₆): δ 8.35 (d, J=2.4 Hz, 1H, pyridazine H-5), 8.20–8.15 (m, 2H, nitroaryl H-3/H-6), 7.85–7.80 (m, 1H, nitroaryl H-4), 7.65 (d, J=2.4 Hz, 1H, pyridazine H-4).

Applications and Derivatives

This compound serves as a precursor to β-adrenergic blockers and vasodilators. For example, reaction with epihalohydrins and amines yields 3-[2-(3-substituted amino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazines, potent antihypertensive agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-(2-nitrophenyl)pyridazine, and what factors influence reaction yields?

  • Methodological Answer : A common approach involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with nitrophenyl-containing reagents. For example, nitration at specific positions can be achieved using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (60–80°C). Key parameters include solvent choice (e.g., 1,2-dimethoxyethane for reflux conditions), stoichiometric ratios, and reaction duration. Yields typically range from 50–70%, with impurities managed via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for N–O stretching vibrations (~1520 cm⁻¹ for nitro groups) and C–Cl stretches (~750 cm⁻¹) .
  • NMR : Aromatic proton signals in the δ 7.5–8.5 ppm range (integration for nitrophenyl substituents) and downfield shifts for pyridazine protons due to electron-withdrawing effects .
  • Mass Spectrometry : Molecular ion peaks at m/z ~235 (C₁₀H₆ClN₃O₂) and fragment ions corresponding to Cl loss (~200 m/z) or nitro group elimination (~189 m/z) .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : α-Glucosidase or kinase inhibition assays (IC₅₀ determination via UV-Vis kinetics) .
  • Receptor Binding : Competitive binding studies (e.g., AhR or CRF1R) using radiolabeled ligands and scintillation counting .
  • Cytotoxicity : MTT assays on cell lines (e.g., HL-60 leukemia cells) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing nitro with boronate esters for Suzuki coupling) and evaluate bioactivity. For example, 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine serves as a versatile intermediate for cross-coupling reactions .
  • High-Throughput Screening (HTS) : Use automated platforms to test libraries of derivatives against target receptors or enzymes .
  • Yield Optimization : Employ Design of Experiments (DoE) to refine reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve discrepancies in crystallographic data during structural analysis?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding patterns. Discrepancies in unit cell parameters may arise from twinning; apply TWINLAW in SHELX to model twin domains .
  • Validation Metrics : Cross-check R-factors (<5% for high-resolution data) and ADPs (anisotropic displacement parameters) using WinGX .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify recurring motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice .

Q. How can computational methods predict the interaction of this compound with biological targets, and what are their limitations?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., AhR ligand-binding domain). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Limitations : Force fields may inaccurately model nitro group polarization, requiring QM/MM hybrid approaches for electronic effects .
  • QSAR Models : Train models on datasets of pyridazine derivatives to predict logP, pIC₅₀, or toxicity (e.g., Random Forest regression with RDKit descriptors) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HL-60 vs. HEK293) and assay protocols (e.g., incubation time, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 235.62 g/mol (C₁₀H₆ClN₃O₂)
Synthetic Yield 50–70% (nitration/cyclocondensation)
Key IR Bands 1520 cm⁻¹ (N–O), 750 cm⁻¹ (C–Cl)
Crystallographic R-Factor <5% (SHELXL-refined structures)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.